molecular formula C28H38O8 B017537 20-Deoxy-20-oxophorbol 12,13-dibutyrate CAS No. 100930-03-8

20-Deoxy-20-oxophorbol 12,13-dibutyrate

Número de catálogo: B017537
Número CAS: 100930-03-8
Peso molecular: 502.6 g/mol
Clave InChI: BSSVCYJMQUYSRI-YVQNUNKESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Binding Affinity Studies

Research has demonstrated that this compound binds to diacylglycerol (DAG) binding sites on PKC with varying affinities. Studies have shown that the binding affinities can correlate with inflammatory potencies in mouse skin models, indicating potential applications in understanding inflammatory diseases and skin cancers .

Anti-Cancer Research

The compound has been studied for its anti-cancer properties, particularly in relation to skin cancer. Its ability to activate PKC may induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.

Case Studies

  • Skin Cancer Models : In murine models of skin cancer, 20-Deoxy-20-oxophorbol 12,13-dibutyrate has shown efficacy in inhibiting tumor growth by modulating PKC activity .
  • In Vitro Studies : Cell line studies have indicated that this compound can inhibit proliferation in various cancer cell lines through PKC-mediated pathways .

Inflammation Research

Given its potent activity on PKC, this compound has been investigated for its role in inflammatory responses. The compound's ability to modulate immune cell activity suggests potential therapeutic applications in treating inflammatory diseases.

Inflammation Models

  • Mouse Skin Models : Studies utilizing mouse skin have illustrated that the compound can induce inflammatory responses similar to those observed with other phorbol esters but with different potency profiles .
  • Potential Therapeutic Uses : By selectively targeting specific PKC isoforms involved in inflammation, this compound may provide a pathway for developing anti-inflammatory drugs with fewer side effects than traditional therapies.

Pharmacological Applications

The pharmacological profile of this compound suggests several potential applications:

  • Cancer Therapy : As a targeted agent for skin cancers and possibly other malignancies.
  • Anti-inflammatory Agents : For conditions such as psoriasis or dermatitis where PKC plays a significant role.

Comparative Analysis with Other Phorbol Esters

Compound NameStructureBinding Affinity (nM)Biological Activity
This compoundStructure6.9 (Site 1), 86 (Site 2)Anti-cancer, anti-inflammatory
Phorbol 12,13-DibutyrateStructureVariesTumor promoter
ProstratinStructure>100Anti-HIV

Actividad Biológica

Overview

20-Deoxy-20-oxophorbol 12,13-dibutyrate (PDBt) is a phorbol ester derivative that exhibits significant biological activity, particularly in the context of cellular signaling and immune responses. This compound is structurally related to phorbol 12,13-dibutyrate (PDBu), a well-known activator of protein kinase C (PKC). The biological activities of PDBt have been explored in various studies, highlighting its potential therapeutic applications and mechanisms of action.

Protein Kinase C Activation

PDBt operates primarily through the activation of PKC, a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. Activation of PKC by PDBt leads to a cascade of downstream signaling events that can influence gene expression and cellular behavior.

  • Cell Proliferation : PDBt has been shown to stimulate the proliferation of T lymphocytes through IL-2-dependent pathways. The compound enhances IL-2 production and receptor expression when combined with calcium ionophores like ionomycin, indicating a synergistic effect on T-cell activation .
  • Calcium Signaling : The compound influences intracellular calcium levels, which are pivotal for T-cell activation. Sustained increases in cytosolic calcium concentrations are necessary for maximal T-cell activation, suggesting that PDBt's effects are closely tied to calcium signaling dynamics .
  • Connexin Phosphorylation : Research indicates that PDBt promotes the phosphorylation of connexin proteins, which are essential for gap junction communication between cells. This effect may facilitate intercellular signaling and contribute to the modulation of immune responses .

Immune Modulation

PDBt has demonstrated significant effects on immune system modulation:

  • T-cell Activation : Studies show that PDBt enhances T-cell proliferation and IL-2 production, essential for adaptive immune responses .
  • Vascular Smooth Muscle Contraction : It induces contraction in vascular smooth muscle cells without altering intracellular calcium levels, indicating a unique mechanism distinct from other PKC activators .

Anticancer Potential

The compound's ability to modulate cell signaling pathways positions it as a candidate for cancer therapy:

  • Inhibition of Osteoclastogenesis : PDBt has been implicated in the inhibition of osteoclast formation, which could be beneficial in treating bone-related malignancies.
  • Impact on Tumor Growth : Preliminary studies suggest that PDBt may influence tumor growth dynamics through its effects on cell signaling pathways involved in proliferation and apoptosis.

Study 1: T-cell Activation Dynamics

A study examined the effects of PDBt on human T lymphocytes. Results indicated that simultaneous exposure to PDBt and ionomycin was required for effective IL-2 production and T-cell proliferation. The researchers found that transient PKC activation was sufficient for initiating IL-2 gene expression but prolonged activation was necessary for full T-cell activation .

Study 2: Vascular Responses

In another investigation, PDBt was found to stimulate vasoconstriction in genetically hypertensive rat models. This response was characterized by enhanced contractile activity in vascular smooth muscle cells, underscoring the compound's potential implications in cardiovascular physiology .

Comparative Analysis with Related Compounds

CompoundMechanism of ActionBiological Activity
This compound (PDBt) PKC activation; calcium signaling modulationEnhances T-cell proliferation; induces vascular contraction
Phorbol 12,13-Dibutyrate (PDBu) PKC activation; phosphoinositide turnoverSimilar immune modulation; broader applications in cancer research
Pseurotin A Inhibition of chitin synthaseAntifungal properties; anti-cancer effects

Propiedades

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,14,16,18-19,22,24,33-34H,7-10,13H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSVCYJMQUYSRI-YVQNUNKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)C=O)C4C1(C4(C)C)OC(=O)CCC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)C=O)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585253
Record name (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-3-Formyl-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dibutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100930-03-8
Record name (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-3-Formyl-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dibutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20-Deoxy-20-oxophorbol 12,13-dibutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-Deoxy-20-oxophorbol 12,13-dibutyrate
Reactant of Route 2
Reactant of Route 2
20-Deoxy-20-oxophorbol 12,13-dibutyrate
Reactant of Route 3
Reactant of Route 3
20-Deoxy-20-oxophorbol 12,13-dibutyrate
Reactant of Route 4
Reactant of Route 4
20-Deoxy-20-oxophorbol 12,13-dibutyrate
Reactant of Route 5
Reactant of Route 5
20-Deoxy-20-oxophorbol 12,13-dibutyrate
Reactant of Route 6
Reactant of Route 6
20-Deoxy-20-oxophorbol 12,13-dibutyrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.